molecular formula C21H28O4 B4236827 2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one

2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one

Cat. No.: B4236827
M. Wt: 344.4 g/mol
InChI Key: IPZBFSLCUPKIIU-UHFFFAOYSA-N
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Description

2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with acetyl, tert-butylphenyl, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone ring. One common method involves the aldol condensation of appropriate precursors, followed by selective acetylation and tert-butylphenyl substitution. The reaction conditions often require the use of catalysts such as palladium on active carbon or other metal catalysts like nickel, rhodium, or palladium on alumina .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and tert-butylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on active carbon, nickel, rhodium, palladium on alumina.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tert-butylphenyl group may also contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxycyclohexanone: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2,4-Diacetyl-3-(4-tert-butylphenyl)-5-methylcyclohexanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biomolecules.

    2,4-Diacetyl-3-(4-tert-butylphenyl)cyclohexanone: Lacks both the hydroxy and methyl groups, which may significantly alter its chemical and biological properties.

Uniqueness

The presence of both hydroxy and methyl groups in 2,4-Diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)17-16(24)11-21(6,25)19(13(2)23)18(17)14-7-9-15(10-8-14)20(3,4)5/h7-10,17-19,25H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZBFSLCUPKIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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